molecular formula C9H9N3 B1296094 2-(1H-imidazol-1-yl)aniline CAS No. 26286-54-4

2-(1H-imidazol-1-yl)aniline

Cat. No. B1296094
CAS RN: 26286-54-4
M. Wt: 159.19 g/mol
InChI Key: HVECTIQVQPUSEX-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 2-(1H-imidazol-1-yl)aniline

2-(1H-imidazol-1-yl)aniline, also known as 2-(1H-benzimidazol-2-yl)aniline, is a compound with a molecular structure containing an imidazole ring and an aniline group. It is synthesized through various methods, including environmentally friendly, water-mediated, and step-wise tandem syntheses . The compound has been studied for its structural and functional properties, including its potential as a gastric H+/K(+)-ATPase inhibitor .

Synthesis Analysis

The synthesis of 2-(1H-imidazol-1-yl)aniline involves the condensation reaction of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazole-4-carbaldehyde derivatives with aromatic amines in methanol . Additionally, the compound can be synthesized from a single 4,5-unsubstituted imidazol-2-ylidene through mono- and difunctionalization using the nucleophilicity of NHCs and aNHCs .

Molecular Structure Analysis

The crystal structure of 2-(1H-benzimidazol-2-yl)aniline CdII complex reveals a distorted octahedral geometry, with the CdII atom coordinated by four N atoms provided by two bidentate 2-(1H-benzimidazol-2-yl)aniline ligands and two nitrato O atoms .

Chemical Reactions Analysis

The compound and its transition metal complexes have been characterized for their electrochemical properties, showing quasi-reversible Cu2+/Cu+ couple and potent hydroxyl radical scavenging activity . Furthermore, the compound has been studied for its potential as a gastric H+/K(+)-ATPase inhibitor, with various substituents on the aniline ring enhancing enzyme inhibitory activity and showing an inhibitory effect on histamine-stimulated gastric acid secretion .

Physical and Chemical Properties Analysis

The compound and its complexes have been investigated for their thermal stability, magnetic properties, and antioxidant activities, demonstrating significant superoxide radical activity and potent hydroxyl radical scavenging activity .

This comprehensive analysis provides insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of 2-(1H-imidazol-1-yl)aniline, highlighting its potential applications in various fields of research.

Synthesis of 4- and 4,5-functionalized imidazol-2-ylidenes from a single 4,5-unsubstituted imidazol-2-ylidene. Water mediated, environmentally friendly, step-wise, tandem & one-pot syntheses of 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamides. Synthesis and structure-activity relationships of substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. II. Imidazo[1,2-a]pyridin-2-ylacetic acid and two pairs of isomorphous ML2(H2O)2 dihydrates (M = Ni, Co and Mn, Cd) based on its anion: Syntheses, crystal structures and properties. Synthesis, crystal structure, electrochemistry and antioxidative activity of copper(II), manganese(II) and nickel(II) complexes containing bis(N-ethylbenzimidazol-2-ylmethyl)aniline. Crystal structure of bis[2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]bis(nitrato-κO)cadmium(II). Synthesis, Characterization, Antimicrobial, Antioxidant and Larvicidal Activities of Novel [1-(5,7-Dichloro-1,3-Benzoxazol-2-yl)-3-Substituted Phenyl-1h-Pyrazol-4-L] [Methylene] Aniline Derivatives.

Scientific Research Applications

  • Pharmaceutical Applications

    • Imidazole is a key component in many pharmaceutical drugs due to its broad range of chemical and biological properties .
    • The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are commercially available drugs in the market which contain 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Antifungal Activity

    • A new series of aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were synthesized and evaluated for their antifungal activity towards Candida albicans and non-albicans Candida species strains .
  • Antihypertensive Potential

    • A derivative of 1,3-diazole, specifically 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid, was synthesized and evaluated for its antihypertensive potential in rats .
  • OLED Applications

    • Imidazole-containing compounds can be used for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters as a blue phosphorescent emitter in OLED . The iridium organometallic complex is formed by coordinating the imidazole and the aryl group to the iridium metal centre .
  • Medicinal Applications

    • Over the past 10 years, reactions have been used to produce imidazol-4-ones and 2-aminoimidazol-4-ones for an assortment of medicinal applications . This cyclization can be used to produce bicyclic imidazolones through the condensation of a diketone and 2-aminopyridine or 2-aminopyrimidine .
  • Chemical Synthesis

    • Imidazole-containing compounds are often used as building blocks in chemical synthesis . For instance, “2-(1H-imidazol-1-yl)aniline hydrochloride” is available for purchase as a unique chemical for early discovery researchers .
  • Biochemical Research

    • Imidazole moieties are found in many important biomolecules, such as histidine and the nucleotide bases adenine and guanine. Therefore, imidazole-containing compounds like “2-(1H-imidazol-1-yl)aniline” could potentially be used in biochemical research to study these biomolecules .
  • Material Science

    • Imidazole derivatives can be used in the synthesis of new materials. For example, they can be used to synthesize homoleptic imidazole-type iridium (Ir) triplet emitters, which serve as blue phosphorescent emitters in Organic Light Emitting Diodes (OLEDs) .

Future Directions

The future directions for “2-(1H-imidazol-1-yl)aniline” and other imidazole-containing compounds could involve further exploration of their broad range of chemical and biological properties . These compounds have potential applications in the development of new drugs, particularly given their diverse biological activities .

properties

IUPAC Name

2-imidazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVECTIQVQPUSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313143
Record name 2-(1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-1-yl)aniline

CAS RN

26286-54-4
Record name 26286-54-4
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Record name 2-(1H-imidazol-1-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-imidazol-1-yl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
H Izawa, M Shimazawa, Y Inoue, S Uchida… - Free Radical Biology …, 2016 - Elsevier
In this study, we investigated the protective effects of NSP-116 [4-(4-acetylpiperazin-1-yl)-2-(1H-imidazol-1-yl) aniline], a novel imidazolyl aniline derivative, against light-induced …
Number of citations: 15 www.sciencedirect.com
S Gorle, DR A. V, R Mekala, K Tadiparthi… - Synthetic …, 2022 - Taylor & Francis
An efficient approach for the synthesis of various imidazoquinoxalines and spiroquinoxalinones has been reported from 2-(1H-imidazol-1-yl) aniline and different aldehydes using Wang…
Number of citations: 4 www.tandfonline.com
VRL Simhachalam Gorle, Y Chiranjeevi… - aurigeneservices.com
An efficient approach for the synthesis of various imidazoquinoxalines and spiroquinoxalinones has been reported from 2-(1H-imidazol-1-yl) aniline and different aldehydes using Wang…
Number of citations: 0 www.aurigeneservices.com
P Subramanian, KP Kaliappan - European Journal of Organic …, 2014 - Wiley Online Library
An efficient one‐pot synthesis of N‐aryl‐substituted heterocycles by a Cu‐catalyzed two‐fold C–N bond formation is reported. This strategy involves a Cu I ‐catalyzed C–N bond‐…
C Xie, Z Zhang, D Li, J Gong, X Han… - The Journal of organic …, 2017 - ACS Publications
An efficient, green, and novel method for the synthesis of N-heterocycle-fused quinoxalines is reported herein. Dimethyl sulfoxide was used as both a reactant and a solvent in this …
Number of citations: 99 pubs.acs.org
AK Verma, RR Jha, VK Sankar, T Aggarwal, RP Singh… - 2011 - Wiley Online Library
An efficient tandem process for the selective synthesis of 1,2‐annulated α‐fused quinoxalines using benzotriazole methodology by a modified Pictet–Spengler reaction is described. …
G Lian, J Li, P Liu, P Sun - The Journal of Organic Chemistry, 2019 - ACS Publications
A new photoredox-catalyzed cascade reaction is described to access fluorinated pyrrolo[1,2-d]benzodiazepine derivatives under mild conditions. In this process, single electron transfer …
Number of citations: 20 pubs.acs.org
P Kirsch, V Jakob, K Oberhausen… - Journal of Medicinal …, 2019 - ACS Publications
The latency-associated nuclear antigen (LANA) is required for latent replication and persistence of Kaposi’s sarcoma-associated herpesvirus/human herpesvirus 8. It acts via replicating …
Number of citations: 32 pubs.acs.org
KE O'Harra, I Kammakakam, EM Devriese, DM Noll… - Membranes, 2019 - mdpi.com
Three new isomeric 6FDA-based polyimide-ionenes, with imidazolium moieties and varying regiochemistry (para-, meta-, and ortho- connectivity), and composites with three different …
Number of citations: 41 www.mdpi.com
K Ishida, T Yako, M Tanaka, W Otsu… - Biological and …, 2021 - jstage.jst.go.jp
The corneal epithelium is continuously exposed to oxygen, light, and environmental substances. Excessive exposure to those stresses is thought to be a risk factor for eye diseases. …
Number of citations: 4 www.jstage.jst.go.jp

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